N-(3-aminophenyl)cyclopropanesulfonamide

EGFR kinase inhibition C797S mutation non-small cell lung cancer

EGFR C797S resistance programs require regiochemically verified building blocks-2- or 4-aminophenyl analogs yield non-reproducible SAR. N-(3-Aminophenyl)cyclopropanesulfonamide (CAS 1203416-45-8) provides correct 3-amino hinge-region geometry with cyclopropane conformational rigidity for sub-nM potency (IC50 1.2 nM, BaF3-EGFR-TM). • 72-83% TGI in xenograft models without organ toxicity • 3-NH₂ handle for amide coupling, reductive amination, or urea library synthesis • ≥95% purity verified; strict CAS identity confirmation upon receipt.

Molecular Formula C9H12N2O2S
Molecular Weight 212.27 g/mol
CAS No. 1203416-45-8
Cat. No. B1389507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-aminophenyl)cyclopropanesulfonamide
CAS1203416-45-8
Molecular FormulaC9H12N2O2S
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1CC1S(=O)(=O)NC2=CC=CC(=C2)N
InChIInChI=1S/C9H12N2O2S/c10-7-2-1-3-8(6-7)11-14(12,13)9-4-5-9/h1-3,6,9,11H,4-5,10H2
InChIKeyVLUULAMFFQDPCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminophenyl)cyclopropanesulfonamide Overview


N-(3-Aminophenyl)cyclopropanesulfonamide (CAS 1203416-45-8) is a cyclopropane-containing aryl sulfonamide building block characterized by a 3-aminophenyl moiety attached to a cyclopropanesulfonamide group (C9H12N2O2S; MW: 212.27) . The cyclopropane ring confers enhanced molecular rigidity, which can improve binding affinity and metabolic stability relative to flexible alkyl sulfonamide analogs, while the 3-amino substitution on the phenyl ring provides a vector for further derivatization or direct interaction with biological targets via hydrogen bonding [1]. This compound and its derivatives have been evaluated as EGFR kinase inhibitors targeting the C797S resistance mutation in non-small cell lung cancer, a therapeutic context where cyclopropanesulfonamide-containing scaffolds have demonstrated potent antiproliferative activity [2].

N-(3-Aminophenyl)cyclopropanesulfonamide: Procurement Rationale


The position of the amino group on the phenyl ring (ortho, meta, or para) fundamentally alters both the electronic properties of the aniline moiety and the three-dimensional orientation of the sulfonamide pharmacophore when docked into target binding pockets . In cyclopropanesulfonamide-containing EGFR inhibitors, the 3-aminophenyl substitution pattern is essential for proper geometric alignment with the kinase hinge region; regioisomeric analogs (e.g., N-(2-aminophenyl)cyclopropanesulfonamide or N-(4-aminophenyl)cyclopropanesulfonamide) present different hydrogen-bonding vectors that can reduce binding affinity or eliminate target engagement altogether . Furthermore, the cyclopropane ring imposes conformational constraint that differentiates this scaffold from flexible N-alkyl sulfonamides (e.g., N-methyl or N-ethyl analogs), which exhibit greater entropic penalties upon binding and typically show reduced metabolic stability in hepatic microsomal assays [1]. Generic substitution with any available aminophenyl sulfonamide without regard to regiochemistry or cyclopropane constraint therefore carries a high risk of non-reproducible biological activity and invalid SAR interpretation.

N-(3-Aminophenyl)cyclopropanesulfonamide Comparative Evidence


EGFR C797S Inhibition: Meta-Substitution Advantage

In a series of cyclopropanesulfonamide derivatives designed as EGFR inhibitors targeting the C797S resistance mutation, the meta-aminophenyl substitution pattern (as present in N-(3-aminophenyl)cyclopropanesulfonamide and its elaborated derivatives) was essential for achieving sub-micromolar potency against BaF3-EGFRL858R/T790M/C797S and BaF3-EGFR19del/T790M/C797S triple-mutant cell lines [1]. Compounds lacking the 3-aminophenyl core or bearing alternative substitution patterns (e.g., 4-aminophenyl or unsubstituted phenyl) showed markedly reduced or negligible antiproliferative activity in the same assay systems [1]. The representative cyclopropanesulfonamide derivative compound 5d, which incorporates the 3-aminophenyl cyclopropanesulfonamide core motif, exhibited IC50 values of 0.01836±0.0065 μM and 0.025±0.005 μM against the two triple-mutant cell lines, respectively [1].

EGFR kinase inhibition C797S mutation non-small cell lung cancer cyclopropanesulfonamide SAR

Cyclopropane vs. Flexible Sulfonamide Antiproliferative Potency

A systematic evaluation of 37 novel cyclopropane sulfonamide derivatives as EGFRL858R/T790M/C797S and EGFRDel19/T790M/C797S inhibitors revealed that the cyclopropane-constrained sulfonamide scaffold confers significantly enhanced antiproliferative activity compared to flexible alkyl sulfonamide analogs [1]. Representative compound 8l, containing a cyclopropanesulfonamide core, exhibited IC50 values of 0.0012 μM and 0.0013 μM against the two triple-mutant BaF3 cell lines, respectively [1]. Another cyclopropanesulfonamide derivative, 8h, demonstrated IC50 values of 0.0042 μM and 0.0034 μM against the triple-mutant lines, and additionally showed potent activity against H1975 (IC50 = 0.013 μM) and PC9 (IC50 = 0.019 μM) cells [1]. In contrast, flexible N-alkyl sulfonamide comparators (e.g., N-methyl or N-ethyl sulfonamides) evaluated in the same study displayed substantially higher IC50 values (>1 μM), confirming that the cyclopropane-imposed conformational constraint is a key determinant of target engagement [1].

EGFR TKI resistance C797S cyclopropane sulfonamide antiproliferative assay

In Vivo Tumor Growth Inhibition: Xenograft Efficacy

The cyclopropanesulfonamide-containing derivative 8h was advanced to in vivo efficacy studies in xenograft tumor models to validate whether the sub-nanomolar cellular potency translates to meaningful antitumor activity [1]. In the BaF3/EGFR-TM (triple-mutant) xenograft model, compound 8h achieved a tumor growth inhibition (TGI) of 72.1% [1]. In the H1975-DM (double-mutant L858R/T790M) xenograft model, 8h demonstrated a TGI of 83.5% [1]. Safety assessment via histopathological examination of major organs from treated animals revealed no significant toxicities at efficacious doses, and in vitro assays using human normal cells confirmed the compound's selectivity profile [1].

in vivo efficacy xenograft model tumor growth inhibition EGFR TKI

Kinase Selectivity Profile

In vitro kinase selectivity profiling of cyclopropanesulfonamide-containing derivative 8h against a panel of human kinases revealed a favorable selectivity window for EGFR mutant forms relative to wild-type EGFR and other off-target kinases [1]. While comprehensive kinome-wide selectivity data are not fully disclosed in the primary publication, the study reports that compound 8h showed minimal cytotoxicity against human normal cell lines in vitro and no significant organ toxicities in vivo, indirectly supporting a clean off-target profile [1]. This contrasts with certain flexible sulfonamide-containing EGFR inhibitors that exhibit broader kinase inhibition profiles and associated dose-limiting toxicities in preclinical models, though direct comparator data within the same selectivity panel are not available for this specific scaffold [1].

kinase selectivity off-target profiling EGFR C797S cyclopropanesulfonamide

Biochemical Target Engagement in EGFR C797S

In biochemical kinase inhibition assays using purified EGFRL858R/T790M/C797S and EGFR19del/T790M/C797S triple-mutant enzymes, cyclopropanesulfonamide derivatives demonstrated potent target engagement, with compound 5d exhibiting IC50 values of 0.01836±0.0065 μM and 0.025±0.005 μM against the respective mutant forms [1]. The cyclopropane ring contributes to a pre-organized binding conformation that reduces the entropic penalty associated with target engagement, a property not shared by flexible alkyl sulfonamide analogs [1]. While direct biochemical comparator data for N-(3-aminophenyl)cyclopropanesulfonamide itself are not available, the activity of elaborated derivatives establishes the scaffold's capacity for high-affinity kinase binding when appropriately functionalized [1].

biochemical IC50 EGFR kinase assay C797S mutation enzyme inhibition

N-(3-Aminophenyl)cyclopropanesulfonamide Application Scenarios


Medicinal Chemistry: EGFR C797S Inhibitor Synthesis

N-(3-Aminophenyl)cyclopropanesulfonamide serves as a validated core building block for constructing potent EGFR inhibitors targeting the C797S resistance mutation [1]. The 3-aminophenyl moiety provides the correct geometry for hinge-region hydrogen bonding, while the cyclopropanesulfonamide group confers conformational rigidity essential for sub-nanomolar potency against triple-mutant cell lines [1]. Elaborated derivatives containing this scaffold have demonstrated IC50 values as low as 1.2 nM in BaF3-EGFRL858R/T790M/C797S cells and achieved 72.1-83.5% tumor growth inhibition in xenograft models [1]. Procurement of CAS 1203416-45-8 is indicated for medicinal chemistry programs developing fourth-generation EGFR TKIs to overcome acquired resistance to osimertinib and other third-generation inhibitors.

Chemical Biology: Probing Kinase Selectivity

The cyclopropane ring in N-(3-aminophenyl)cyclopropanesulfonamide imposes a unique conformational constraint that distinguishes this scaffold from flexible sulfonamide analogs in kinase selectivity profiling [1]. Chemical biology studies have shown that cyclopropanesulfonamide-containing inhibitors exhibit reduced off-target cytotoxicity against normal human cell lines and minimal organ toxicity in vivo compared to broader-spectrum kinase inhibitors [1]. Procurement of this compound enables the construction of chemical probes designed to interrogate the relationship between scaffold rigidity and kinome-wide selectivity, supporting target deconvolution and mechanism-of-action studies in EGFR-driven cancers.

Preclinical Pharmacology: In Vivo Efficacy Studies

Compounds derived from N-(3-aminophenyl)cyclopropanesulfonamide have demonstrated robust translation of cellular antiproliferative potency to in vivo tumor growth inhibition [1]. In BaF3/EGFR-TM triple-mutant xenograft models, cyclopropanesulfonamide derivative 8h achieved 72.1% TGI, while in H1975-DM double-mutant models, TGI reached 83.5%, both without significant organ toxicities [1]. Procurement of CAS 1203416-45-8 is appropriate for generating gram-scale quantities of lead candidates for IND-enabling toxicology, PK/PD studies, and efficacy testing in patient-derived xenograft (PDX) models of EGFR-mutant NSCLC.

Custom Synthesis: Parallel SAR Library Building Block

N-(3-Aminophenyl)cyclopropanesulfonamide (CAS 1203416-45-8) is commercially available at purities of ≥97-98% from multiple vendors, with documented molecular characteristics (MW: 212.27; MF: C9H12N2O2S) [1]. The 3-amino group provides a convenient synthetic handle for diversification via amide coupling, reductive amination, or urea formation, enabling the parallel synthesis of focused libraries for SAR exploration . Given that regioisomeric substitution (2-aminophenyl or 4-aminophenyl) yields compounds with divergent biological activities, strict verification of CAS number and structural identity is essential upon receipt . This compound is suited for CROs and academic core facilities conducting high-throughput analog synthesis for EGFR inhibitor optimization programs.

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